N-cyclopropyl-2-(1H-indol-3-yl)acetamide
Description
N-cyclopropyl-2-(1H-indol-3-yl)acetamide is a synthetic acetamide derivative featuring a cyclopropyl group attached to the nitrogen of the acetamide moiety and a 1H-indol-3-yl substituent at the α-carbon. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.26 (calculated for the base structure). The compound’s stereochemistry is achiral, and its hydrogen-bonding capacity (1 donor, 2 acceptors) may influence intermolecular interactions in biological systems or crystalline states.
For example, describes the use of Hünig’s base (DIPEA) and DMF for similar acetamide syntheses, albeit with lower yields (~20%) .
Properties
IUPAC Name |
N-cyclopropyl-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13(15-10-5-6-10)7-9-8-14-12-4-2-1-3-11(9)12/h1-4,8,10,14H,5-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNYBSULXFFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropyl-2-(1H-indol-3-yl)acetamide typically involves the reaction of indole-3-acetic acid with cyclopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole ring undergoes electrophilic substitution at the C-2 and C-5 positions due to the electron-rich π-system. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivatives | |
| Sulfonation | SO₃/H₂SO₄, reflux | 5-Sulfo derivatives | |
| Halogenation | Br₂/CHCl₃ or Cl₂/AcOH | 3-Bromo or 3-chloro substituted indoles |
The cyclopropyl group remains inert under these conditions, preserving structural integrity.
Oxidation Reactions
Oxidative modifications target the indole ring and acetamide moiety:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| KMnO₄ | Acidic/neutral, reflux | Indole-3-carboxylic acid derivatives | |
| CrO₃ | Acetic acid, 50°C | Oxindole or isatin analogs | |
| H₂O₂/Fe²⁺ | Fenton-like conditions | Hydroxylated indole derivatives |
For example, oxidation with KMnO₄ produces N-cyclopropyl-2-(5-oxo-1H-indol-3-yl)acetamide via C-5 ketonization.
Reduction Reactions
Reductive transformations focus on the acetamide group and indole ring:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | N-cyclopropyl-2-(1H-indol-3-yl)ethylamine | |
| H₂/Pd-C | Ethanol, RT | Partially saturated indoline derivatives |
The cyclopropyl group remains stable under these conditions, enabling selective reduction of the acetamide to an amine.
Hydrolysis Reactions
The acetamide bond is susceptible to hydrolysis:
| Conditions | Catalyst | Products | References |
|---|---|---|---|
| 6M HCl | Reflux, 6–8 h | 2-(1H-Indol-3-yl)acetic acid | |
| NaOH (10%) | Methanol, 60°C | Sodium salt of acetic acid derivative |
Hydrolysis under acidic conditions cleaves the acetamide bond, generating the free carboxylic acid.
Functional Group Transformations
The acetamide group participates in nucleophilic acyl substitution:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| SOCl₂ | Reflux, 2 h | Acid chloride intermediate | |
| R-NH₂ | DCM, RT | Substituted amides |
For instance, treatment with thionyl chloride converts the acetamide to an acid chloride, enabling coupling with amines to form new amide derivatives.
Comparative Reactivity of Derivatives
Structural analogs exhibit distinct reactivity profiles:
Mechanistic Insights
-
Indole Reactivity : The C-3 position is most reactive due to conjugation with the nitrogen lone pair.
-
Cyclopropyl Stability : The cyclopropyl group resists ring-opening under standard conditions but may strain the molecule, enhancing acetamide hydrolysis.
-
pH-Dependent Behavior : The indole nitrogen (pKa ~17) remains protonated in acidic media, directing electrophiles to C-5.
Scientific Research Applications
N-cyclopropyl-2-(1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This interaction can disrupt cellular pathways and lead to therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-cyclopropyl-2-(1H-indol-3-yl)acetamide can be contextualized by comparing it to related indole-acetamide derivatives. Below is a detailed analysis:
Structural Analogues
Key Differences and Implications
Electron-withdrawing groups (e.g., 4-Cl-benzoyl in 3v) may improve binding affinity in therapeutic targets, as seen in modified NSAID derivatives .
Synthetic Complexity :
- Compound 3v requires multi-step functionalization (chlorobenzoylation, methoxy/methyl addition), contrasting with the simpler this compound .
- Chiral analogs (e.g., (S)-1-phenylethyl) demand enantioselective synthesis, as demonstrated in , which employs chiral auxiliaries .
Crystallographic Behavior :
- The orthorhombic crystal structure of (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (a = 7.307 Å, b = 8.559 Å) highlights the role of hydrogen bonding (N–H···O) in packing, a feature likely shared by N-cyclopropyl derivatives .
Functional Group Modifications: The 2-oxo group in N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide introduces keto-enol tautomerism, altering chemical reactivity compared to the parent acetamide .
Biological Activity
N-cyclopropyl-2-(1H-indol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a cyclopropyl group attached to an indole structure, which is known for its diverse biological properties. The general structure can be represented as follows:
Research indicates that this compound may interact with various biological targets, including:
- Cannabinoid Receptors : The indole structure is recognized for its affinity towards cannabinoid receptors, which are involved in numerous physiological processes including pain modulation and inflammation .
- Kinase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases, potentially impacting cancer cell proliferation and survival pathways .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:
Case Studies
- Cancer Inhibition : A study evaluated the compound's effect on tumor growth in a mouse xenograft model. Results indicated significant tumor growth inhibition, suggesting potential use in cancer therapy .
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopropyl-2-(1H-indol-3-yl)acetamide, and how can reaction conditions be tailored to improve yield?
- The synthesis typically involves coupling indole acetic acid derivatives with cyclopropylamine. A modified procedure uses carbodiimide (CDI) as a coupling agent in tetrahydrofuran (THF) to activate the carboxylic acid intermediate, followed by amidation with cyclopropylamine . Key parameters include temperature control (0–25°C) and stoichiometric ratios to minimize side reactions. Purification via column chromatography (e.g., PE/EA mixtures) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the structure of this compound?
- 1H NMR : The indole NH proton appears as a broad singlet (δ 10.8–11.2 ppm), while the cyclopropyl CH groups resonate as multiplets (δ 0.5–1.5 ppm). The acetamide carbonyl (C=O) is observed at ~170 ppm in 13C NMR .
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm the acetamide moiety .
- HRMS : Exact mass calculations (e.g., [M+H]+) validate molecular formula integrity .
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?
- Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. High-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and twin refinement may be required for accurate electron density mapping .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?
- Density Functional Theory (DFT) optimizes the compound’s geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Docking studies (e.g., AutoDock Vina) against targets like Trypanosoma brucei CYP51 (a sterol demethylase) can elucidate binding modes, with indole and cyclopropyl groups contributing to hydrophobic interactions .
Q. What strategies address contradictions in bioassay data between in vitro and in vivo models for this compound?
- Discrepancies may arise from metabolic instability or poor pharmacokinetics. Solutions:
- Prodrug design : Introduce ester or boronate groups to enhance bioavailability .
- Metabolite profiling : Use LC-MS/MS to identify degradation products and modify labile sites (e.g., cyclopropane ring oxidation) .
Q. How does structural modification of the indole or cyclopropyl moiety affect SAR in antiparasitic applications?
- Indole modifications : Adding electron-withdrawing groups (e.g., 4-chlorobenzoyl at position 1) improves binding to CYP51 by enhancing π-stacking with heme cofactors .
- Cyclopropyl adjustments : Substituents on the cyclopropane ring (e.g., methyl groups) reduce steric hindrance, improving target engagement .
Q. What experimental and theoretical approaches resolve ambiguities in tautomeric forms of the indole-acetamide system?
- Variable-temperature NMR (VT-NMR) monitors proton exchange between indole NH and solvent, identifying dominant tautomers .
- IR spectroscopy coupled with DFT simulations (e.g., Gaussian 09) assigns vibrational modes to specific tautomeric states .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis while maintaining enantiopurity?
- Use flow chemistry systems to control exothermic reactions (e.g., CDI-mediated couplings). Chiral HPLC (e.g., Chiralpak IA column) ensures enantiomeric excess (>99%) .
Q. What protocols validate the compound’s stability under physiological conditions?
- Accelerated stability studies : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via UPLC-UV at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
